molecular formula C15H16F2N2 B8445776 1-(6-Cyclopropyl-pyridin-3-yl)-4,4-difluoro-cyclohexanecarbonitrile

1-(6-Cyclopropyl-pyridin-3-yl)-4,4-difluoro-cyclohexanecarbonitrile

Cat. No.: B8445776
M. Wt: 262.30 g/mol
InChI Key: JKIASBOTYULCGY-UHFFFAOYSA-N
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Description

1-(6-Cyclopropyl-pyridin-3-yl)-4,4-difluoro-cyclohexanecarbonitrile is a useful research compound. Its molecular formula is C15H16F2N2 and its molecular weight is 262.30 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C15H16F2N2

Molecular Weight

262.30 g/mol

IUPAC Name

1-(6-cyclopropylpyridin-3-yl)-4,4-difluorocyclohexane-1-carbonitrile

InChI

InChI=1S/C15H16F2N2/c16-15(17)7-5-14(10-18,6-8-15)12-3-4-13(19-9-12)11-1-2-11/h3-4,9,11H,1-2,5-8H2

InChI Key

JKIASBOTYULCGY-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NC=C(C=C2)C3(CCC(CC3)(F)F)C#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

A suspension of cyclopropylboronic acid (0.94 g, 11 mmol), 1-(6-bromo-pyridin-3-yl)-4,4-difluoro-cyclohexanecarbonitrile (1.10 g, 3.67 mmol) and potassium phosphate tribasic (2.30 g, 10.8 mmol) in a mixture of toluene (16 mL) and water (4 mL) at room temperature was purged with nitrogen gas for 1 hour. Then palladium acetate (31 mg, 0.14 mmol) and tricyclohexylphosphine (51 mg, 0.18 mmol) were added and the mixture was heated at 110° C. for 18 hours. After cooling to room temperature a saturated aqueous solution of ammonium chloride was added, followed by water. The organic layer was separated and the aqueous layer was extracted again three times with AcOEt. The combined organic layers were washed with brine, dried over sodium sulfate, filtered and concentrated under reduced pressure. The crude product was then purified by silica gel chromatography to afford 1-(6-cyclopropyl-pyridin-3-yl)-4,4-difluoro-cyclohexanecarbonitrile (400 mg, 27%). LC-MS (m/z) 263.0 (MH+). 11-1 NMR (400 MHz, CDCl3) δ ppm 8.59 (d, J=2.5 Hz, 1 H), 7.64 (dd, J=8.3, 2.5 Hz, 1 H), 7.19 (d, J=8.3 Hz, 1 H), 2.00-2.39 (m, 9 H), 0.99-1.06 (m, 4 H).
Quantity
0.94 g
Type
reactant
Reaction Step One
Quantity
1.1 g
Type
reactant
Reaction Step One
Name
potassium phosphate tribasic
Quantity
2.3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
16 mL
Type
solvent
Reaction Step Three
Name
Quantity
4 mL
Type
solvent
Reaction Step Three
Quantity
51 mg
Type
reactant
Reaction Step Four
Quantity
31 mg
Type
catalyst
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

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